molecular formula C7H16BF4N B037867 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate CAS No. 117947-85-0

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No.: B037867
CAS No.: 117947-85-0
M. Wt: 201.02 g/mol
InChI Key: LAGDCVJRCOKWTN-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is a useful research compound. Its molecular formula is C7H16BF4N and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Properties

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate exhibits significant electrochemical stability and wide voltage ranges in electrochemical windows, which is crucial for studies involving compounds such as furaldehydes (Shamsipur et al., 2010). Its application in electrolytes demonstrates its potential in various electrochemical processes.

Molecular Dynamics in Solid-State Ionic Conductors

The compound shows restricted puckering motion in its pyrrolidinium ring even at low temperatures, which is essential for maintaining plasticity and ion mobility in electrochemical materials (Zhu et al., 2014). This property is crucial in understanding ion-conduction mechanisms.

Ion-Pair Geometries and Dynamics

This compound demonstrates various dynamic behaviors at different temperatures, which are vital for understanding solid-solid phase transitions in ionic conductors (Chen et al., 2014). These properties are instrumental in the design of new electrochemical materials.

Electrodeposition of Metals

This compound has been utilized in the study of the electrochemical deposition of metals like magnesium, highlighting its role in novel electrodeposition techniques (Cheek et al., 2008).

Ionic Liquid-Assisted Morphology Tuning

The influence of this compound on the morphology and structure of calcium carbonate has been studied, indicating its role in morphology control in various applications (Fernandes et al., 2012).

Conducting and Interfacial Properties in Electrolytes

The addition of this compound in electrolytes has shown to improve ionic conductivity and reduce interface resistance, enhancing the performance of capacitors (Kim et al., 2014).

Capacitance Performance in Ionic Liquid Electrolytes

Its use in ionic liquid electrolytes has been studied to improve the energy density of electrochemical capacitors, showcasing its importance in energy storage technologies (Sillars et al., 2011).

Safety and Hazards

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing dusts or mists, and to wear protective clothing and eye protection when handling this compound .

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDCVJRCOKWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049206
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117947-85-0
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.40 g (12.63 mmol) of triethyloxonium tetrafluoroborate are added to a solution of 2.45 g (12.62 mmol) of 1-ethyl-1-methylpyrrolidinium bromide in 10 ml of dry dichloromethane. The reaction mixture is stirred at room temperature for 30 minutes. All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature), giving 2.53 g of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate. The yield is approximately quantitative.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?

A1: Research suggests that the unique molecular dynamics of this compound play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.

Q2: How does the addition of iodide ions impact the corrosion inhibition properties of this compound on low carbon steel in acidic environments?

A2: Research indicates a synergistic effect when iodide ions are combined with this compound in inhibiting corrosion of low carbon steel in acidic solutions []. While this compound alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and this compound raises the inhibition efficiency to 98%, compared to 75% with this compound alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and this compound.

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